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Compound of Interest

Compound Name: 5,6-Diamino-1-methyluracil

Cat. No.: B049278 Get Quote

5,6-Diamino-1-methyluracil (5,6-DAMU) is a substituted pyrimidine that serves as a

cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal

diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a

reactive scaffold for the construction of fused heterocyclic systems, most notably purines,

pteridines, and other pharmacophores of significant interest. While not a therapeutic agent

itself, its role as a direct precursor to compounds like theophylline and as a versatile starting

material for novel drug candidates makes a thorough understanding of its properties and

chemistry essential for innovation in drug discovery. This guide synthesizes field-proven

insights and established chemical principles to provide a practical and in-depth resource for

laboratory applications.

Molecular Structure and Physicochemical
Properties
The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its

handling, reactivity, and application in synthesis.

Chemical Structure
The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1

position, and substituted with amino groups at the C5 and C6 positions.

Caption: 2D representation of 5,6-Diamino-1-methyluracil.
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Core Properties and Identification
A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided

below. These data are critical for material specification, analytical method development, and

safety assessments.

Property Value Source(s)

IUPAC Name

5,6-Diamino-1-

methylpyrimidine-2,4(1H,3H)-

dione

[1][2]

CAS Number 6972-82-3 [1][2]

Molecular Formula C₅H₈N₄O₂ [1][2]

Molecular Weight 156.14 g/mol [1][2]

Appearance
White to light yellow or green

powder/crystal
[2][3][4]

Melting Point 270°C (literature) [2][4]

Solubility

Sparingly soluble in water and

DMSO, slightly soluble in

methanol.

[4]

pKa (Predicted) 9.18 ± 0.40 [4]

SMILES CN1C(=C(C(=O)NC1=O)N)N [1]

Spectroscopic and Analytical Characterization
While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its

expected spectroscopic characteristics can be reliably predicted based on its structure and

data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated

derivatives.[5][6][7][8]

¹H NMR (DMSO-d₆, predicted): The spectrum is expected to show a singlet for the N1-

methyl protons (δ ≈ 3.2-3.4 ppm). The protons of the two amino groups (C5-NH₂ and C6-

NH₂) would likely appear as broad singlets, with chemical shifts that are highly dependent on
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concentration and temperature, but can be anticipated in the range of δ 4.5-6.5 ppm. The

N3-H proton would appear as a singlet further downfield (δ ≈ 10.5-11.0 ppm).

¹³C NMR (DMSO-d₆, predicted): Carbonyl carbons (C2 and C4) are expected in the δ 150-

165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the δ 85-

100 ppm and δ 155-165 ppm regions, respectively. The N1-methyl carbon would appear

upfield (δ ≈ 28-30 ppm).

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key absorption bands would include N-H stretching

from the amino groups (3200-3450 cm⁻¹), C=O stretching from the two carbonyl groups (a

strong, broad band around 1600-1700 cm⁻¹), C=C and C=N stretching within the ring (1550-

1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to

show a prominent molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would

likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments.

Synthesis and Purification Protocols
The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso

precursor. This common pathway ensures high conversion and yields a product suitable for

subsequent high-purity applications.

Synthetic Workflow Overview
The synthesis is a two-step process starting from the commercially available 6-Amino-1-

methyluracil.[9]
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5,6-Diamino-1-methyluracil

Click to download full resolution via product page

Caption: General synthetic workflow for 5,6-Diamino-1-methyluracil.

Detailed Experimental Protocol: Reduction via Sodium
Dithionite
This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and

purity.[2]

Materials:

6-Amino-5-nitroso-1-methyluracil

25% Aqueous Ammonia (NH₄OH)

Sodium Dithionite (Na₂S₂O₄)
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Ice water

Procedure:

Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g.,

11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to

ensure complete dissolution.

Causality: Aqueous ammonia serves as a basic medium that facilitates the dissolution of

the slightly acidic uracil precursor and optimizes the subsequent reduction step.

Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-

wise. An exothermic reaction will occur, causing the temperature to rise.

Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting

the nitroso group (-N=O) to an amino group (-NH₂). The excess reagent ensures the

reaction goes to completion.

Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to

60°C and maintain stirring for 1 hour. This ensures the reduction is complete.

Crystallization and Isolation: Cool the reaction mixture to room temperature and continue

stirring for 6 hours to allow for complete precipitation of the product.

Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake

thoroughly with ice water to remove any residual salts and ammonia.

Causality: Washing with ice water minimizes the loss of the product due to solubility while

effectively removing inorganic byproducts.

Drying: Dry the isolated solid under vacuum to yield 5,6-Diamino-1-methyluracil. A typical

yield for this procedure is approximately 88%.[2]

Chemical Reactivity and Synthetic Applications
The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to

fused heterocyclic systems.
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Traube Purine Synthesis: Access to Xanthine
Derivatives
The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and

efficient method for constructing the purine ring system.[10][11] This reaction involves the

condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization

and dehydration.

A prime example is the synthesis of Theophylline, a bronchodilator and important

pharmaceutical.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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